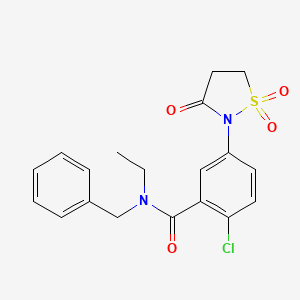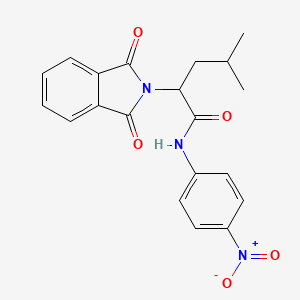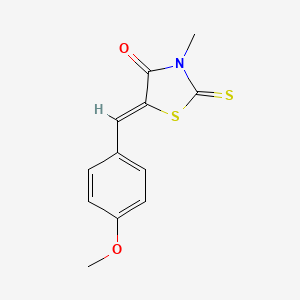![molecular formula C18H22N2O2 B5067389 N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}cyclopentanamine](/img/structure/B5067389.png)
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}cyclopentanamine, commonly known as MP-10, is a compound that has gained attention in recent years due to its potential applications in the field of scientific research. MP-10 is a selective agonist for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes.
Mechanism of Action
MP-10 acts as a selective agonist for the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic and mesocortical dopaminergic pathways in the brain. Activation of the D3 receptor by MP-10 leads to the release of dopamine, which can modulate various physiological processes.
Biochemical and Physiological Effects:
MP-10 has been shown to modulate the activity of the D3 receptor in a dose-dependent manner, which can lead to various biochemical and physiological effects. Studies have shown that MP-10 can increase the release of dopamine in the mesolimbic and mesocortical pathways, which can lead to increased motivation and reward-seeking behavior. MP-10 has also been shown to modulate the activity of other neurotransmitter systems, including the serotonin and norepinephrine systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MP-10 in lab experiments is its selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of using MP-10 is its potential to induce off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research involving MP-10. One area of interest is the role of the dopamine D3 receptor in drug addiction, particularly with regards to the development of new treatments for addiction. Another area of interest is the potential use of MP-10 in the treatment of depression and other mood disorders, which may involve the modulation of the mesolimbic and mesocortical pathways. Additionally, further research is needed to fully understand the biochemical and physiological effects of MP-10 and its potential as a tool for studying the dopamine D3 receptor.
Synthesis Methods
The synthesis of MP-10 involves several steps, starting with the preparation of the intermediate compound 2-(2-methoxyphenoxy)ethylamine. This compound is then reacted with 3-pyridinecarboxaldehyde to form the Schiff base, which is subsequently reduced to the amine using sodium borohydride. The resulting amine is then coupled with cyclopentanone to yield MP-10.
Scientific Research Applications
MP-10 has been used extensively in scientific research to study the role of the dopamine D3 receptor in various physiological processes, including drug addiction, depression, and schizophrenia. Studies have shown that MP-10 can modulate the activity of the D3 receptor in a dose-dependent manner, which makes it a valuable tool for investigating the mechanisms underlying these disorders.
properties
IUPAC Name |
N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]cyclopentanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-21-16-10-4-5-11-17(16)22-18-14(7-6-12-19-18)13-20-15-8-2-3-9-15/h4-7,10-12,15,20H,2-3,8-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMYUDUPMMUOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=CC=N2)CNC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-imino-2-phenyl-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5067312.png)
![5-{3,5-dichloro-4-[(4-fluorobenzyl)oxy]benzylidene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5067318.png)

![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(3-pyridinylmethyl)amine](/img/structure/B5067335.png)
![ethyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5067345.png)

![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5067362.png)


![2-chloro-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5067383.png)
![1-acetyl-N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-4-piperidinecarboxamide](/img/structure/B5067396.png)

![N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methoxybenzamide](/img/structure/B5067401.png)
![4,4,4-trifluoro-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbutanamide](/img/structure/B5067403.png)